molecular formula C14H12ClN3O4S B5726761 N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide

N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide

Cat. No. B5726761
M. Wt: 353.8 g/mol
InChI Key: WMGSPBWNUAMPCF-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide, also known as N-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonamide (CNN), is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a yellow crystalline powder that is sparingly soluble in water and organic solvents.

Scientific Research Applications

CNN has been studied for its potential applications in various fields of science, including medicine, agriculture, and material science. In medicine, CNN has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, CNN has been studied as a potential herbicide and insecticide. In material science, CNN has been studied as a potential dye and pigment.

Mechanism of Action

The mechanism of action of CNN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, CNN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In bacteria, CNN has been shown to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNN are diverse and have been studied extensively. In cancer cells, CNN has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In bacteria, CNN has been shown to inhibit growth and induce cell death. In animal studies, CNN has been shown to have anti-inflammatory effects and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using CNN in lab experiments include its high purity, low toxicity, and diverse range of potential applications. However, the limitations of using CNN in lab experiments include its limited solubility in certain solvents and its potential instability under certain conditions.

Future Directions

There are many potential future directions for the study of CNN. In medicine, CNN could be further studied for its potential as an anti-cancer drug or as a treatment for inflammatory diseases. In agriculture, CNN could be further studied for its potential as a herbicide or insecticide. In material science, CNN could be further studied for its potential as a dye or pigment. Further research could also be conducted on the mechanism of action of CNN and its potential interactions with other compounds.

Synthesis Methods

The synthesis of CNN can be achieved by the reaction of 2-chlorobenzaldehyde with 4-methyl-3-nitrobenzenesulfonohydrazide in the presence of a suitable catalyst. The reaction yields CNN as a yellow crystalline powder with a purity of above 95%. The synthesis method has been optimized to yield high purity and high yield of CNN.

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4S/c1-10-6-7-12(8-14(10)18(19)20)23(21,22)17-16-9-11-4-2-3-5-13(11)15/h2-9,17H,1H3/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGSPBWNUAMPCF-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-chlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

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